Copper(II) benzenesulfinate hydrate
Overview
Description
Copper(II) benzenesulfinate hydrate is a chemical compound with the molecular formula C12H10CuO4S2 It is a coordination complex where copper is bonded to benzenesulfinate ligands and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) benzenesulfinate hydrate can be synthesized through the reaction of copper(II) sulfate with sodium benzenesulfinate in an aqueous medium. The reaction typically involves dissolving copper(II) sulfate in water and then adding sodium benzenesulfinate solution slowly while stirring. The resulting precipitate is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Copper(II) benzenesulfinate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) sulfate and benzenesulfonic acid.
Reduction: It can be reduced to copper(I) benzenesulfinate under specific conditions.
Substitution: The benzenesulfinate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve halides like chloride or bromide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) sulfate and benzenesulfonic acid.
Reduction: Copper(I) benzenesulfinate.
Substitution: Copper(II) complexes with different ligands, such as copper(II) chloride or copper(II) bromide.
Scientific Research Applications
Copper(II) benzenesulfinate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other copper complexes.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the manufacturing of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Copper(II) benzenesulfinate hydrate exerts its effects involves the interaction of the copper ion with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. The compound’s ability to generate ROS is a key factor in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A common copper salt with similar oxidation states but different ligands.
Copper(II) chloride: Another copper salt with chloride ligands.
Copper(II) acetate: A copper complex with acetate ligands.
Uniqueness
Copper(II) benzenesulfinate hydrate is unique due to the presence of benzenesulfinate ligands, which impart distinct chemical and physical properties
Properties
IUPAC Name |
copper;benzenesulfinate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O2S.Cu.H2O/c2*7-9(8)6-4-2-1-3-5-6;;/h2*1-5H,(H,7,8);;1H2/q;;+2;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHGJSCGDJQQJ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12CuO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722444 | |
Record name | Copper(2+) benzenesulfinate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64586-62-5 | |
Record name | Copper(2+) benzenesulfinate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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